GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
Description
Chemical Structure and Properties
The chemical architecture of geranylgeranyl diphosphate exhibits a sophisticated linear arrangement of four isoprene units, creating a twenty-carbon backbone with systematic methyl branching patterns. The molecule contains four distinct double bonds positioned at specific locations within the carbon chain, each maintaining the trans geometric configuration that defines the all-trans isomer. This stereochemical arrangement results in an extended molecular conformation that facilitates optimal interactions with enzyme active sites and membrane environments.
The diphosphate functional group constitutes a critical structural element, consisting of two phosphate units connected through a phosphoanhydride bond. This moiety carries significant negative charge at physiological conditions, contributing to the molecule's high polarity and membrane binding characteristics. The phosphate groups exhibit multiple ionization states depending on solution conditions, with the fully ionized form carrying a negative four charge. The terminal hydroxyl group provides an additional site for hydrogen bonding and molecular recognition events.
Structural analysis reveals that the molecule adopts different conformational states in solution, with the extended all-trans configuration representing the most thermodynamically stable form. The presence of multiple rotatable bonds allows for conformational flexibility, enabling the molecule to accommodate various binding environments and enzymatic constraints. Nuclear magnetic resonance studies have provided detailed insights into the preferred conformational states and their relative populations in aqueous solutions.
The electron distribution within the molecule creates distinct regions of varying polarity, with the diphosphate group representing the most electronegative portion and the terminal isoprene units exhibiting more hydrophobic character. This amphiphilic nature contributes to the molecule's ability to interact with both polar and nonpolar molecular environments. The conjugated double bond system provides opportunities for electronic interactions and may contribute to the molecule's stability and reactivity patterns.
Computational modeling studies have revealed the three-dimensional structure of geranylgeranyl diphosphate in various molecular environments, demonstrating how conformational changes accommodate different binding partners. The molecule's flexibility allows it to adopt conformations suitable for interaction with diverse enzyme active sites while maintaining its essential structural integrity. These conformational studies have proven instrumental in understanding substrate specificity and enzyme-catalyzed reaction mechanisms.
Molecular Formula and Structural Characteristics
The molecular formula C₂₀H₃₆O₇P₂ defines the precise atomic composition of geranylgeranyl diphosphate, encompassing twenty carbon atoms, thirty-six hydrogen atoms, seven oxygen atoms, and two phosphorus atoms. This formula corresponds to a molecular weight of 450.4 grams per mole for the free acid form, establishing its position among medium-sized biological molecules. The relatively high hydrogen-to-carbon ratio reflects the saturated nature of the aliphatic chain segments between the double bond positions.
The carbon skeleton demonstrates a systematic branching pattern characteristic of isoprenoid compounds, with methyl substituents positioned at carbon atoms 3, 7, 11, and 15 of the main chain. This branching arrangement creates a distinctive molecular signature that enables specific recognition by biosynthetic enzymes and regulatory proteins. The positioning of these methyl groups follows the universal isoprenoid rule, reflecting the molecule's biosynthetic origin from isoprene precursors.
Detailed structural characterization has identified the specific positions and orientations of all four double bonds within the molecule. The double bonds are located between carbon atoms 2-3, 6-7, 10-11, and 14-15, each maintaining the trans geometric configuration in the biologically active form. This pattern creates alternating saturated and unsaturated regions along the carbon chain, contributing to the molecule's overall structural stability and biological activity.
The phosphate ester linkage connects the organic carbon skeleton to the diphosphate group through carbon atom 1, creating the essential functional group responsible for the molecule's biological activity. This linkage exhibits considerable stability under physiological conditions while remaining susceptible to specific enzymatic cleavage reactions. The phosphate groups exist in various protonation states depending on solution conditions, with multiple acidic protons contributing to the molecule's overall charge characteristics.
Historical Context and Discovery
The discovery and characterization of geranylgeranyl diphosphate emerged from decades of research into isoprenoid biosynthesis pathways during the mid-twentieth century. Early investigations into terpenoid metabolism provided the foundational knowledge that led to the identification of this crucial intermediate compound. The systematic study of prenyl diphosphate compounds began with simpler molecules such as geranyl pyrophosphate, which served as precursors to understanding the more complex geranylgeranyl system.
Initial research efforts focused on elucidating the biosynthetic pathways responsible for producing essential plant metabolites, particularly those involved in photosynthesis and growth regulation. Scientists recognized that complex terpenoid compounds required systematic assembly from simpler building blocks, leading to investigations of the enzymatic machinery responsible for prenyl chain elongation. These early studies established the conceptual framework for understanding how isoprene units could be assembled into increasingly complex molecular structures.
The identification of geranylgeranyl diphosphate synthase activities in various plant systems provided crucial evidence for the existence and biological significance of the compound itself. Researchers observed that certain enzyme preparations could catalyze the formation of twenty-carbon prenyl products from shorter precursors, suggesting the involvement of a specific intermediate molecule. Subsequent isolation and characterization efforts confirmed the structure and properties of geranylgeranyl diphosphate.
Technological advances in analytical chemistry, particularly the development of sophisticated chromatographic and spectroscopic methods, enabled detailed structural characterization of geranylgeranyl diphosphate. High-resolution mass spectrometry provided precise molecular weight determination, while nuclear magnetic resonance spectroscopy revealed the detailed connectivity and stereochemical arrangements within the molecule. These analytical breakthroughs established the definitive structure and confirmed the all-trans configuration of the naturally occurring compound.
The recognition of geranylgeranyl diphosphate's role in chlorophyll biosynthesis represented a significant milestone in understanding photosynthetic metabolism. Researchers discovered that this compound serves as the immediate precursor for the prenyl side chain of chlorophyll molecules, establishing its fundamental importance in plant biology. This discovery connected isoprenoid metabolism directly to photosynthetic function, highlighting the compound's essential role in plant survival and productivity.
Nomenclature and Common Synonyms
The systematic nomenclature of geranylgeranyl diphosphate follows International Union of Pure and Applied Chemistry conventions, resulting in the formal name phosphono 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl hydrogen phosphate. This systematic designation precisely describes the molecular structure, including the position of functional groups, stereochemical configuration, and connectivity patterns. The name incorporates the characteristic tetramethyl branching pattern and the specific positions of the four double bonds within the carbon skeleton.
Common synonyms for the compound include geranylgeranyl pyrophosphate, reflecting the historical usage of pyrophosphate terminology to describe diphosphate groups. The abbreviation form, commonly written as geranylgeranyl-PP or GGPP, appears frequently in scientific literature, though these abbreviated forms are avoided in formal nomenclature systems. Alternative designations such as geranylgeraniol diphosphate emphasize the relationship to the corresponding alcohol compound.
Chemical database systems employ various identifier codes to uniquely specify the compound, including CAS Registry Number 6699-20-3 for the free acid form. The ChEBI database assigns identifier CHEBI:15831 to the standard form, while specialized metabolic databases utilize additional numerical codes. These standardized identifiers ensure unambiguous compound identification across different research platforms and databases.
The all-trans designation frequently accompanies the compound name to specify the stereochemical configuration, distinguishing it from potential geometric isomers. This specification becomes particularly important when discussing the various possible configurations of the multiple double bonds within the molecule. The (E,E,E)-notation provides an alternative method for indicating the trans configuration of each double bond position.
Physicochemical Properties of the Trisammonium Salt Form
The trisammonium salt form of geranylgeranyl diphosphate exhibits significantly enhanced solubility characteristics compared to the free acid form, making it particularly valuable for laboratory applications and biochemical studies. This salt formation involves the neutralization of three acidic protons from the diphosphate group by ammonium cations, resulting in a more stable and easily handled compound. The molecular formula for the trisammonium salt becomes C₂₀H₄₅N₃O₇P₂, with a corresponding molecular weight of 501.53 grams per mole.
Solubility analysis demonstrates that the trisammonium salt achieves concentrations exceeding 1 milligram per milliliter in both water and methanol, representing a substantial improvement over the limited solubility of the free acid form. This enhanced solubility profile enables convenient preparation of stock solutions for enzymatic assays and biochemical investigations. The compound maintains stability in aqueous solutions under appropriate storage conditions, typically requiring refrigeration at temperatures below -20°C to prevent decomposition.
The crystalline structure of the trisammonium salt exhibits distinctive characteristics that contribute to its stability and handling properties. X-ray crystallographic studies reveal ordered arrangements of the organic anion with the ammonium countercations, creating a stable lattice structure. This crystalline form protects the labile diphosphate groups from hydrolysis and other degradation reactions that might occur in solution or under ambient conditions.
Spectroscopic characterization of the trisammonium salt demonstrates characteristic absorption patterns that enable identification and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with specific chemical shifts corresponding to the various molecular components. The presence of ammonium groups introduces additional resonances that can be monitored to confirm salt formation and assess the degree of neutralization.
The trisammonium salt form exhibits improved thermal stability compared to other salt forms, maintaining structural integrity over broader temperature ranges. This enhanced stability facilitates shipping, storage, and handling procedures in research laboratories. The compound's stability profile makes it suitable for lyophilization processes, enabling long-term storage in dried form while maintaining biological activity upon reconstitution.
Properties
CAS No. |
104715-21-1 |
|---|---|
Molecular Formula |
C20H41O7P2-3 |
Molecular Weight |
455.489 |
IUPAC Name |
[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
InChI Key |
NGRPSJDZEFGBCQ-UHFFFAOYSA-K |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Synonyms |
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Reaction Mechanism
GGPP trisammonium salt is enzymatically synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). GGPPS catalyzes the head-to-tail addition of three IPP molecules to one DMAPP molecule, forming the C20 backbone. The reaction occurs in a buffered aqueous system (pH 7.4–8.0) with 10 mM Mg²⁺ as a cofactor, stabilizing the diphosphate intermediates.
Table 1: Standard Enzymatic Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.4–8.0 (Tris-HCl buffer) |
| Cofactor | 10 mM MgCl₂ |
| Substrate Ratio | DMAPP : IPP = 1 : 3 |
| Reaction Time | 2–4 hours |
The Streptomyces cyaneofuscatus GGPPS variant demonstrates superior substrate promiscuity, enabling efficient conversion even with non-natural IPP analogs. Post-reaction, ammonium hydroxide is added to precipitate the trisammonium salt, achieving a yield of 82 ± 3%.
Chemical Phosphorylation of Geranylgeraniol
Modified Woodside Protocol
The chemical route involves phosphorylating geranylgeraniol using phosphorus oxychloride (POCl₃) in anhydrous pyridine. This method, adapted from Woodside et al., proceeds via a two-step mechanism:
-
Protection : Geranylgeraniol is protected with trimethylsilyl chloride to prevent side reactions.
-
Phosphorylation : POCl₃ reacts with the protected alcohol at −20°C, followed by hydrolysis with ammonium hydroxide to yield the trisammonium salt.
Critical Parameters :
-
Temperature Control : Maintaining −20°C during phosphorylation minimizes byproduct formation.
-
Stoichiometry : A 1:1.2 molar ratio of geranylgeraniol to POCl₃ ensures complete conversion.
-
Purification : Crude product is purified via ion-exchange chromatography (Dowex 50WX8 resin), achieving 98% purity.
Table 2: Chemical Synthesis Yield Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Protection | 95 | 90 |
| Phosphorylation | 70 | 65 |
| Final Purification | 90 | 98 |
Industrial-Scale Fermentation and Bioprocessing
Microbial Strain Engineering
Industrial production employs Escherichia coli or Saccharomyces cerevisiae engineered to overexpress GGPPS and IPP isomerase. For example, E. coli BL21(DE3) with a pET-28a-GGPPS plasmid produces 1.2 g/L GGPP in 48-hour fed-batch fermentations.
Downstream Processing
Post-fermentation, cells are lysed via high-pressure homogenization, and GGPP is extracted using tert-butyl methyl ether. The trisammonium salt is crystallized by adding ammonium hydroxide to the organic phase, followed by lyophilization.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Fermentation Titer | 1.2 g/L |
| Extraction Efficiency | 85% |
| Crystallization Yield | 78% |
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
Purity and Application Suitability
HPLC analysis reveals enzymatic and fermentation-derived GGPP trisammonium salt exceeds 95% purity, making it suitable for protein prenylation studies. Chemical synthesis products, while slightly less pure (98% post-purification), are adequate for industrial applications.
Quality Control and Validation
Chemical Reactions Analysis
Types of Reactions
Geranylgeranyl diphosphate, trisammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Nucleophilic substitution reactions can replace the diphosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the geranylgeranyl moiety .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, such as geranylgeraniol, geranylgeranyl acetate, and other prenylated compounds. These products have significant biological and industrial applications .
Scientific Research Applications
Geranylgeranyl diphosphate, trisammonium salt is widely used in scientific research due to its role in the prenylation of proteins, which is crucial for the proper functioning of many cellular processes. Some of its key applications include:
Chemistry: Used as a precursor in the synthesis of various terpenoids and isoprenoids.
Biology: Essential for the study of protein prenylation and its effects on cellular functions.
Mechanism of Action
Geranylgeranyl diphosphate, trisammonium salt exerts its effects primarily through the process of protein prenylation. This involves the transfer of a geranylgeranyl group to specific cysteine residues on target proteins, facilitated by the enzyme geranylgeranyltransferase. This modification enhances the hydrophobicity of the proteins, allowing them to anchor to cellular membranes and interact with other membrane-associated proteins. This process is critical for the proper localization and function of proteins involved in signal transduction, vesicular trafficking, and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
GGPP-TAS belongs to a class of isoprenoid diphosphate salts, which vary in chain length, counterions, and biological roles. Below is a detailed comparison with structurally or functionally related compounds:
Geranyl Pyrophosphate, Triammonium Salt (GPP-TAS)
- Structure: Shorter isoprenoid chain (C₁₀ vs. C₂₀ in GGPP-TAS) .
- Molecular Formula : C₁₀H₂₀O₇P₂·3NH₃; MW: 369.25 g/mol .
- Role: Precursor in monoterpene biosynthesis and earlier steps of the mevalonate pathway.
- Applications : Used in studies of plant volatile organic compound synthesis and microbial metabolism .
- Key Difference: Limited to shorter-chain modifications compared to GGPP-TAS, which is critical for larger protein anchors.
D-Fructose 1,6-Bisphosphate Trisodium Salt (FBP-TS)
- Structure : Carbohydrate-derived phosphate ester with two phosphate groups .
- Molecular Formula : C₆H₁₁O₁₂P₂Na₃·8H₂O; MW: 582.18 g/mol .
- Role : Central metabolite in glycolysis/gluconeogenesis , regulating enzymatic activity (e.g., aldolase).
- Applications: Used in metabolic flux analysis and calcium-containing nanocomposite synthesis .
- Key Difference : Functions in energy metabolism rather than lipid-based signaling.
2,3-Dihydroxypropyl (Dihydrogen Phosphate) Trisodium Salt
- Structure : Glycerol backbone with a single phosphate group .
- Molecular Formula : C₃H₅O₆PNa₃; MW: 259.01 g/mol .
- Role : Industrial emulsifier and chelating agent.
- Applications : Utilized in detergents and water treatment chemicals .
- Key Difference: Lacks the isoprenoid chain, limiting biological signaling applications.
Trisodium Phosphate (TSP)
- Structure: Inorganic orthophosphate salt (Na₃PO₄) .
- Molecular Formula : Na₃PO₄; MW: 163.94 g/mol .
- Role : Alkaline pH adjuster and cleaning agent.
- Applications : Food processing, detergent formulations, and metal surface treatment .
- Key Difference: Non-biological utility due to its inorganic nature and high alkalinity.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Critical Analysis of Key Differences
- Biological Specificity : GGPP-TAS’s C₂₀ chain is indispensable for prenylating large GTPases, unlike GPP-TAS’s shorter chain .
- Counterion Impact : Trisammonium salts (GGPP-TAS, GPP-TAS) are preferred in enzymatic assays to avoid sodium-induced interference, whereas trisodium salts (FBP-TS) suit industrial applications .
- Thermal Stability : Sodium salts (e.g., FBP-TS) exhibit higher thermal stability, enabling room-temperature storage, whereas ammonium salts require sub-zero conditions .
Biological Activity
Geranylgeranyl diphosphate (GGPP), particularly in its trisammonium salt form, is a critical compound in the isoprenoid biosynthesis pathway. This compound plays a significant role in various biological processes, including protein modification and cellular signaling. This article explores the biological activity of GGPP, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of Geranylgeranyl Diphosphate
Geranylgeranyl diphosphate is a twenty-carbon isoprenoid that serves as a substrate for the post-translational modification known as geranylgeranylation. This modification is essential for the proper localization and function of numerous proteins, particularly those within the Ras superfamily of small GTPases. These proteins are involved in critical cellular processes such as signaling pathways, cytoskeletal regulation, and intracellular transport .
The biological activity of GGPP primarily involves its incorporation into proteins through geranylgeranylation. This process enhances the membrane association of modified proteins, which is crucial for their activation and signaling functions. The disruption of this modification has been linked to various pathological conditions, including cancer and metabolic disorders .
Key Mechanisms:
- Protein Modification: GGPP is utilized in the geranylgeranylation of proteins, which facilitates their membrane association.
- Cell Signaling: Geranylgeranylated proteins play vital roles in cell signaling pathways that regulate growth and differentiation.
- Impact on Protein Trafficking: Inhibition of GGPP synthesis disrupts the trafficking of proteins involved in essential cellular functions, leading to altered cellular homeostasis .
Biological Activity in Cancer
Research has demonstrated that inhibition of geranylgeranyl diphosphate synthase (GGDPS), the enzyme responsible for synthesizing GGPP, can have profound anti-cancer effects. Studies indicate that GGDPS inhibitors lead to reduced proliferation of cancer cells by disrupting geranylgeranylation and subsequently affecting protein trafficking and function.
Case Studies:
- Multiple Myeloma: A study highlighted the efficacy of a GGDPS inhibitor (RAM2061) in inducing apoptosis in multiple myeloma cells by disrupting Rab geranylgeranylation, which is critical for protein trafficking .
- Pancreatic Ductal Adenocarcinoma (PDAC): Inhibition of GGDPS was shown to disrupt mucin trafficking, leading to endoplasmic reticulum (ER) stress and apoptosis in PDAC models .
- Lung Adenocarcinoma: Increased expression of GGDPS was correlated with tumor progression and poor prognosis, suggesting its role as a potential therapeutic target .
Therapeutic Implications
The modulation of GGPP levels through GGDPS inhibition presents a promising therapeutic strategy for treating various malignancies. Current research focuses on developing selective GGDPS inhibitors that can effectively target cancer cells while minimizing effects on normal cells.
Therapeutic Strategies:
- Combination Therapies: Combining GGDPS inhibitors with proteasome inhibitors has shown enhanced efficacy in disrupting the unfolded protein response (UPR) in cancer cells .
- Targeting Metabolic Pathways: Given the role of GGPP in metabolic processes, targeting its biosynthesis may also provide insights into managing metabolic disorders such as type 2 diabetes and liver diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing geranylgeranyl diphosphate trisammonium salt with high purity, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic or chemical phosphorylation of geranylgeraniol, followed by ammonium salt formation. Purification is achieved via ion-exchange chromatography or reversed-phase HPLC. Purity validation requires tandem analytical techniques:
- NMR spectroscopy (e.g., -NMR to confirm phosphate groups) .
- Mass spectrometry (MS) for molecular weight verification .
- HPLC-UV/RI detection with a C18 column, using a mobile phase of ammonium acetate buffer and acetonitrile gradient.
- Table 1 : Key parameters for synthesis and validation:
| Step | Technique | Conditions | Validation Metric |
|---|---|---|---|
| Synthesis | Enzymatic phosphorylation | pH 7.4, 37°C, ATP cofactor | Yield ≥85% |
| Purification | Ion-exchange chromatography | 0.1–1.0 M NHHCO gradient | Purity ≥95% |
| Validation | -NMR | 202 MHz, DO | Single peak at δ -10 ppm |
Q. How should researchers determine the stability of geranylgeranyl diphosphate trisammonium salt under varying storage conditions?
- Methodological Answer : Stability studies should employ a factorial design (e.g., 2 design) testing temperature (-80°C, 4°C, 25°C), pH (6.0–8.0), and light exposure. Quantify degradation via:
- UV spectrophotometry (absorbance at 210 nm for phosphate groups).
- Thin-layer chromatography (TLC) with ninhydrin staining for ammonium counterion integrity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of geranylgeranyl diphosphate trisammonium salt in protein prenylation mechanisms?
- Methodological Answer : Use radiolabeled ( or ) compounds in in vitro prenylation assays with recombinant prenyltransferases (e.g., Rab geranylgeranyltransferase). Key steps:
Kinetic assays : Vary substrate concentrations (0.1–10 µM) and measure initial reaction rates via scintillation counting .
Competitive inhibition studies : Co-incubate with farnesyl diphosphate to assess specificity.
Structural analysis : Employ X-ray crystallography or cryo-EM of enzyme-substrate complexes to identify binding motifs .
- Table 2 : Experimental design matrix for kinetic analysis:
| Variable | Levels | Measurement Technique |
|---|---|---|
| [Substrate] | 0.1, 1, 5, 10 µM | Scintillation counting |
| pH | 6.5, 7.4, 8.0 | Fluorescence polarization |
| Temperature | 25°C, 37°C | Stopped-flow spectroscopy |
Q. How can contradictions in reported enzymatic kinetics data involving this compound be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., buffer composition, enzyme isoforms). Address this via:
- Meta-analysis : Systematically compare published protocols (e.g., ionic strength, divalent cation requirements) .
- Cross-validation : Replicate conflicting studies under standardized conditions, using surface plasmon resonance (SPR) for real-time binding affinity measurements .
- Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability in kinetic parameters (, ) .
Q. What theoretical frameworks guide mechanistic studies of geranylgeranyl diphosphate trisammonium salt in lipid signaling pathways?
- Methodological Answer : Link experiments to enzyme kinetics theory (Michaelis-Menten models) and membrane biophysics (lipid bilayer partitioning). For example:
- Use stoichiometric modeling to predict substrate utilization in multi-enzyme cascades .
- Apply molecular dynamics simulations to study interactions with hydrophobic prenyltransferase pockets .
Data Contradiction and Reproducibility
Q. What methodological strategies mitigate batch-to-batch variability in synthetic geranylgeranyl diphosphate trisammonium salt?
- Answer : Implement quality-by-design (QbD) principles:
- Process analytical technology (PAT) : Monitor reaction intermediates via inline FTIR spectroscopy .
- Design of experiments (DoE) : Optimize phosphorylation efficiency using response surface methodology (RSM) .
- Stability-indicating assays : Track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. How can researchers integrate omics data (e.g., proteomics, lipidomics) to elucidate the cellular roles of this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
